
N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine is a fluorinated amine compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine typically involves the fluorination of heptan-1-amine. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination, where heptan-1-amine is subjected to an electric current in the presence of hydrogen fluoride. This method allows for the efficient and controlled introduction of fluorine atoms into the molecule.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert the compound into fluorinated hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorinated amides, nitriles, hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Studied for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mécanisme D'action
The mechanism by which N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-ol: A fluorinated alcohol with similar properties but different reactivity.
N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptanoic acid: A fluorinated carboxylic acid with distinct chemical behavior.
Uniqueness
N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine is unique due to its amine functional group, which allows it to participate in a wide range of chemical reactions. Its high fluorine content also imparts exceptional stability and resistance to degradation, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H2F15N |
|---|---|
Poids moléculaire |
385.07 g/mol |
Nom IUPAC |
N,N,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-amine |
InChI |
InChI=1S/C7H2F15N/c8-2(9,1-23(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H2 |
Clé InChI |
IWHWMBRNFYFOIL-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


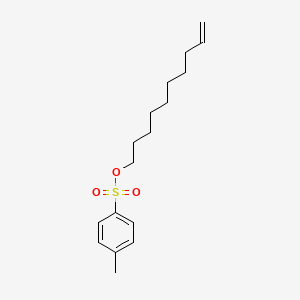
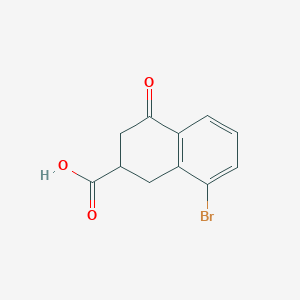


![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)
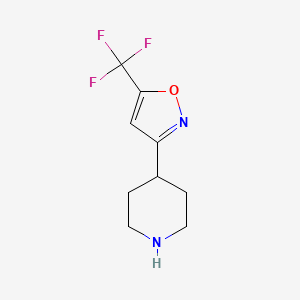
![5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12858246.png)
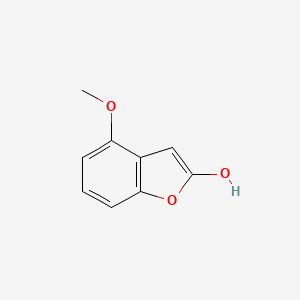

![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)
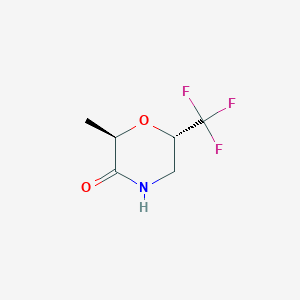
![4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B12858280.png)
![Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate](/img/structure/B12858284.png)
